5-Chloro-2-methylbenzoxazole
Overview
Description
5-Chloro-2-methylbenzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific compound of interest, 5-chloro-2-methylbenzoxazole, would have a chlorine atom substituted at the 5-position and a methyl group at the 2-position of the benzoxazole ring structure.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. While the provided papers do not directly describe the synthesis of 5-chloro-2-methylbenzoxazole, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 5-chloro-3-(2-thienyl)-2,1-benzisoxazole was achieved through the condensation of o-nitrobenzaldehyde with thiophene in the presence of hydrochloric acid . Similarly, 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole was synthesized from its 4-oxo derivative . These methods could potentially be adapted for the synthesis of 5-chloro-2-methylbenzoxazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of the benzoxazole core. X-ray diffraction techniques are commonly used to elucidate the crystal structure of these compounds. For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole was determined using X-ray analysis, revealing a non-planar conformation . Although the exact structure of 5-chloro-2-methylbenzoxazole is not provided, similar analytical techniques could be employed to determine its molecular geometry.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions due to the reactivity of the heterocyclic ring and substituents. The papers describe reactions such as the coupling of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid , and the alkylation of enolates by 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole . These reactions highlight the versatility of benzoxazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be inferred from spectroscopic studies and theoretical calculations. For instance, the vibrational frequencies and molecular electrostatic potential of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole were investigated using DFT methods . The HOMO-LUMO gap and NBO analysis provide insights into the electronic structure and stability of the molecule. Similar studies could be conducted on 5-chloro-2-methylbenzoxazole to understand its properties.
Scientific Research Applications
Thermochemical Studies : 5-Chloro-2-methylbenzoxazole has been studied for its thermochemical properties in both condensed and gaseous states. This research is crucial for understanding its energetic behavior in various applications, including material synthesis and energy-related fields (Silva, Cimas, & Silva, 2013).
Biotransformation by Marine Bacillus Sp. : This compound is a metabolite in the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp. This discovery is significant in environmental bioremediation, as it shows the potential of certain bacteria to detoxify harmful compounds (Arora & Jain, 2012).
Analytical Separation Methods : It's used in the development of analytical methods for separating and detecting various organic compounds, showing its significance in analytical chemistry and pharmaceutical analysis (Wang, 2013).
Photochemical Transformations and Reactions : 5-Chloro-2-methylbenzoxazole is involved in the study of photochemical transformations and reactions, which has implications in organic synthesis and the development of photo-responsive materials (Gvozdev et al., 2021).
Role in Organometallic Chemistry : Its derivatives are involved in the synthesis of cationic cyclic carbene complexes of various metals, suggesting its utility in the field of coordination chemistry and potential applications in catalysis (Fraser, Roper, & Stone, 1974).
Lithiation Studies : 5-Chloro-2-methylbenzoxazole has been used in lithiation studies, indicating its relevance in creating organometallic derivatives and exploring new ligands in coordination chemistry (Kerschl & Wrackmeyer, 1987).
Decolourization by Soil Bacteria : Similar to the marine Bacillus sp., soil bacteria like Bacillus subtilis have shown the ability to decolourize and biotransform 4-chloro-2-nitrophenol into 5-Chloro-2-methylbenzoxazole, which is important for environmental cleanup (Arora, 2012).
Material Science Applications : Studies have shown its use in creating complexes with properties relevant to materials science, such as in the creation of Zinc(II) complexes with potential applications in various industrial and research fields (Ali et al., 2022).
Safety And Hazards
Future Directions
Benzoxazole derivatives, including 5-Chloro-2-methylbenzoxazole, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, future research may focus on exploring the potential applications of 5-Chloro-2-methylbenzoxazole in medicinal chemistry and drug development .
properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCIGAUHTJBHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051831 | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylbenzoxazole | |
CAS RN |
19219-99-9 | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19219-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 5-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19219-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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